2-(1H-Indol-4-yl)acetonitrile
Overview
Description
2-(1H-Indol-4-yl)acetonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
The primary target of 2-(1H-Indol-4-yl)acetonitrile is the organic light-emitting diode (OLED) system . The compound is a part of the donor–π–acceptor fluorophores that exhibit high fluorescence quantum yield and good thermal stability . These properties make this compound an excellent candidate for OLED applications .
Mode of Action
this compound interacts with its targets by exhibiting a high fluorescence quantum yield . The compound’s interaction with the OLED system results in a change in the system’s optical, thermal, and electroluminescence properties . The absorption of this compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the optical and electrical properties of organic electronic materials . The compound’s action affects the fluorescence and thermal stability of these materials, which in turn influences their performance in applications such as two-photon absorption, organic semiconductors, organic photovoltaics, organic field-effect transistors, information storage devices, nonlinear optics, sensors, and OLEDs .
Pharmacokinetics
The compound’s high fluorescence quantum yield and good thermal stability suggest that it may have favorable bioavailability for oled applications .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in its impact on the optical, thermal, and electroluminescence properties of organic electronic materials . The compound enhances the fluorescence and thermal stability of these materials, improving their performance in various applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the polarity of the solvent in which it is dissolved . For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . The Stokes shift from the non-polar to polar solvent revealed that a higher charge transfer character is observed .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the aromatic nature of the indole ring, which allows it to participate in π-π stacking interactions with other aromatic systems .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(1H-Indol-4-yl)acetonitrile in laboratory settings. Indole derivatives have been studied for their optical, thermal, and electroluminescence properties .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-4-yl)acetonitrile typically involves the reaction of indole derivatives with acetonitrile. One common method is the reaction of 4-bromoindole with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For instance, nitration, halogenation, and sulfonation can occur at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitrated, halogenated, or sulfonated indole derivatives.
Scientific Research Applications
2-(1H-Indol-4-yl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
- 2-(1H-Indol-3-yl)acetonitrile
- Indole-3-acetic acid
- Indole-3-carbinol
Comparison: 2-(1H-Indol-4-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring. This substitution can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, 2-(1H-Indol-3-yl)acetonitrile has a different position of the acetonitrile group, which can lead to variations in its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-(1H-indol-4-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWHIQADJRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510841 | |
Record name | (1H-Indol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30933-66-5 | |
Record name | (1H-Indol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-4-ylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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